molecular formula C17H10FN3OS B2720563 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 476283-16-6

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

Cat. No. B2720563
CAS RN: 476283-16-6
M. Wt: 323.35
InChI Key: BGOKLRXAZQYANL-UHFFFAOYSA-N
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Description

“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” is likely a synthetic organic compound. It seems to contain a thiazole ring, which is a type of heterocyclic compound . The compound also contains a cyanophenyl group and a fluorobenzamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving aroyl isocyanate and 4-aminobenzonitrile . The structure of the synthesized compounds can be characterized by elemental analysis and spectroscopic methods such as FT-IR, 1H, and 13C-NMR .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would reveal details about the compound’s geometry, bond lengths and angles, and the presence of any intramolecular or intermolecular interactions .


Chemical Reactions Analysis

The compound’s reactivity would depend on its specific structure. For instance, the presence of the cyanophenyl group could make it a candidate for reactions such as cyanoacetylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its specific structure. For example, the presence of the fluorobenzamide group could influence its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis of Thiourea Compounds

The compound is used in the synthesis of thiourea compounds, specifically N-benzoyl-N’-(4’-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N’-(4’-cyanophenyl)thiourea . These compounds are synthesized via different applications of aroyl isocyanate and 4-aminobenzonitrile .

Crystal Structure Analysis

The compound is used in crystal structure analysis. The structure of the prepared compounds is characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure of the title compound was determined by an X-ray single-crystal technique .

Cyclic Voltammetric Behavior Study

The compound is used in the study of cyclic voltammetric behavior. Cyclic voltammetric (CV) experiments for the compounds were performed with the glassy carbon electrode . The reduction in potential values of the different functional groups such as nitro and cyano in title compounds were investigated using CV curves .

Biological Activities

Thiourea derivatives, which include this compound, are known to exhibit a wide variety of biological activities such as antibacterial and antifungal properties . They also have regulating activities for plant protection in agriculture .

5. Heavy Metal Extraction, Separation, and Determination Thiourea derivatives have been used as ligands in the extraction, separation, and determination of heavy metals such as Fe and Zn ions .

Chemosensor for Anions

These types of ligands have been used as a chemosensor for anions such as F−, CN−, OAc−, etc., and as a potentiometric sensor for heavy metals in analytical applications .

Ion-Selective Electrodes

Aroylthiourea derivatives with different substituents have been successfully employed in environmental control as ion-selective electrodes .

8. Synthesis of Biologically Important Heterocyclic Scaffolds The synthesis of biologically important heterocyclic scaffolds, such as thiohydantoins has also been used some arylthiourea derivatives .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some compounds containing a thiazole ring have been found to exhibit antibacterial and antifungal properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, some compounds containing a cyanophenyl group can be toxic if swallowed .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it exhibits biological activity, it could be further studied for potential use in medicine or agriculture .

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOKLRXAZQYANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide

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